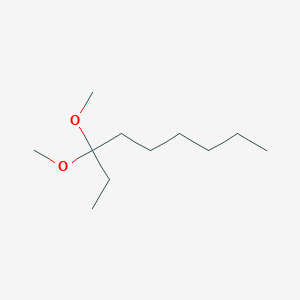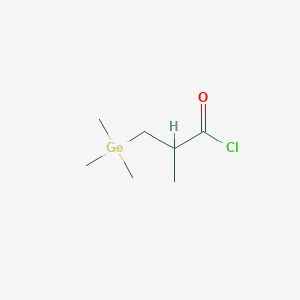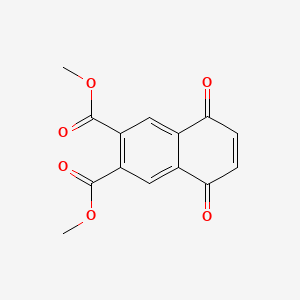![molecular formula C12H13NOS B14291232 2-Methyl-6,10b-dihydro-5H-[1,3]thiazolo[2,3-a]isoquinolin-3(2H)-one CAS No. 119198-95-7](/img/structure/B14291232.png)
2-Methyl-6,10b-dihydro-5H-[1,3]thiazolo[2,3-a]isoquinolin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6,10b-dihydro-5H-[1,3]thiazolo[2,3-a]isoquinolin-3(2H)-one is a heterocyclic compound that belongs to the thiazole family. Thiazole derivatives are known for their wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6,10b-dihydro-5H-[1,3]thiazolo[2,3-a]isoquinolin-3(2H)-one typically involves the reaction of hydrazonoyl halides with appropriate precursors under specific conditions. For example, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields the desired compound . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-6,10b-dihydro-5H-[1,3]thiazolo[2,3-a]isoquinolin-3(2H)-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and potassium permanganate, reducing agents like sodium borohydride, and substitution reagents such as alkyl halides. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiazolidines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
2-Methyl-6,10b-dihydro-5H-[1,3]thiazolo[2,3-a]isoquinolin-3(2H)-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activities, such as antibacterial and antifungal properties, make it valuable for developing new therapeutic agents.
Industry: The compound’s unique properties make it suitable for applications in materials science, including the development of new polymers and electronic materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-6,10b-dihydro-5H-[1,3]thiazolo[2,3-a]isoquinolin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may result from inhibiting bacterial enzymes or disrupting cell membrane integrity. The compound’s anticancer effects could be due to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Compared to similar compounds, 2-Methyl-6,10b-dihydro-5H-[1,3]thiazolo[2,3-a]isoquinolin-3(2H)-one stands out due to its unique structural features and diverse range of biological activities. Its ability to undergo various chemical reactions and form different products further enhances its versatility and potential for scientific research and industrial applications.
Propriétés
Numéro CAS |
119198-95-7 |
|---|---|
Formule moléculaire |
C12H13NOS |
Poids moléculaire |
219.30 g/mol |
Nom IUPAC |
2-methyl-6,10b-dihydro-5H-[1,3]thiazolo[2,3-a]isoquinolin-3-one |
InChI |
InChI=1S/C12H13NOS/c1-8-11(14)13-7-6-9-4-2-3-5-10(9)12(13)15-8/h2-5,8,12H,6-7H2,1H3 |
Clé InChI |
SQVYWIFKAQIZFV-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)N2CCC3=CC=CC=C3C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Hepten-2-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-](/img/structure/B14291158.png)
![1-Naphthalenamine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14291163.png)

![2-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}phenol](/img/structure/B14291173.png)


![1-(2,2,2-Trifluoroethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14291200.png)







